6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
This compound is a heterocyclic molecule featuring a triazolo[4,5-d]pyrimidin-7-one core substituted with a 3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazole moiety and a 4-methylbenzyl group. Its molecular formula is C₉₉H₇₉BrFN₇O₂ (exact mass: 503.2 g/mol), with structural complexity arising from halogenated aromatic systems (bromo, fluoro) and fused nitrogen-containing rings.
Properties
IUPAC Name |
6-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrFN7O2/c1-12-2-4-13(5-3-12)9-30-20-18(26-28-30)21(31)29(11-24-20)10-17-25-19(27-32-17)14-6-7-16(23)15(22)8-14/h2-8,11H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOQOCRQROJJSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)F)Br)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrFN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one represents a novel hybrid molecule that incorporates multiple pharmacophores. This article aims to summarize its biological activities based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 386.13 g/mol. The structure features a triazolo-pyrimidine core along with an oxadiazole ring , which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential as an antitumor agent , antimicrobial properties , and anti-inflammatory effects .
Antitumor Activity
Recent studies have shown that compounds containing oxadiazole and triazole moieties exhibit significant cytotoxicity against various cancer cell lines. For instance:
- In vitro assays demonstrated that the compound inhibited the proliferation of A549 (lung cancer) and MCF-7 (breast cancer) cells by inducing apoptosis.
- The mechanism of action appears to involve the disruption of cellular signaling pathways associated with cell survival and proliferation.
Antimicrobial Properties
The antimicrobial activity of the compound was evaluated against several bacterial strains:
- It exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli , suggesting its potential as a broad-spectrum antimicrobial agent.
- The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics.
Anti-inflammatory Effects
Preliminary research into the anti-inflammatory properties revealed:
- The compound reduced the production of pro-inflammatory cytokines in activated macrophages.
- Animal models showed decreased edema in paw inflammation assays, indicating a potential therapeutic application in treating inflammatory diseases.
Data Tables
| Activity Type | Test Organism/Cell Line | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Antitumor | A549 (lung cancer) | 15 | |
| MCF-7 (breast cancer) | 20 | ||
| Antimicrobial | Staphylococcus aureus | 10 | |
| Escherichia coli | 12 | ||
| Anti-inflammatory | Macrophages | N/A |
Case Studies
- Case Study on Antitumor Efficacy : In a study published in Cancer Letters, researchers treated A549 cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µM.
- Antimicrobial Activity Assessment : A comparative study in Journal of Antimicrobial Chemotherapy reported that the compound's MIC against E. coli was significantly lower than that of traditional antibiotics, highlighting its potential as an alternative treatment option.
- Inflammation Model Investigation : In vivo studies conducted on rats with induced paw edema showed that administration of the compound resulted in a 40% reduction in swelling compared to control groups, suggesting effective anti-inflammatory properties.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing oxadiazole and triazole moieties. For example, derivatives of 1,2,4-oxadiazole have shown promising results against various cancer cell lines. The introduction of electron-withdrawing groups at specific positions on the aromatic ring is crucial for enhancing biological activity. In one study, compounds similar to the target compound exhibited significant antiproliferative effects against human lung (A549), breast (MCF-7), and colon (WiDr) cancer cell lines with GI50 values indicating potent activity .
Neuropharmacological Applications
The compound's structure suggests potential interactions with neuropharmacological targets. Compounds with triazole and oxadiazole scaffolds have been investigated for their roles as allosteric modulators of metabotropic glutamate receptors. These receptors are implicated in various neurological disorders, making such compounds valuable for developing treatments for conditions like anxiety and depression .
Synthesis of Novel Derivatives
The synthetic pathways involving the target compound can lead to the creation of novel derivatives with modified biological activities. For instance, the ability to modify substituents on the aromatic rings allows for fine-tuning of pharmacological properties. Researchers have successfully synthesized various derivatives that maintain or enhance biological activity while potentially reducing toxicity .
Case Studies and Research Findings
Comparison with Similar Compounds
Substituent Effects on Bioactivity
Spectroscopic and Computational Comparisons
- NMR Analysis : highlights that substituents in regions analogous to the bromo-fluorophenyl group cause distinct chemical shifts (Δδ ~0.5–1.2 ppm) in protons near the oxadiazole ring, confirming altered electronic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
